5-Bromo-2,3-dihydroxybenzoic acid

Overview

Description

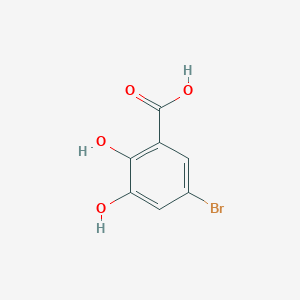

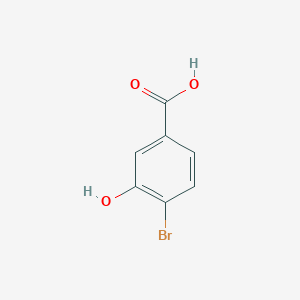

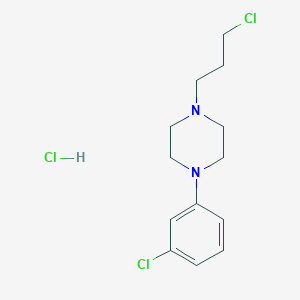

5-Bromo-2,3-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H5BrO4 . It has an average mass of 233.016 Da and a monoisotopic mass of 231.937119 Da .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-dihydroxybenzoic acid consists of a benzoic acid core substituted by hydroxy groups at positions 2 and 3, and a bromo group at position 5 .Physical And Chemical Properties Analysis

5-Bromo-2,3-dihydroxybenzoic acid has an average mass of 233.016 Da and a monoisotopic mass of 231.937119 Da . No additional physical and chemical properties were found in the search results.Scientific Research Applications

Food Technology and Bioactive Ingredients

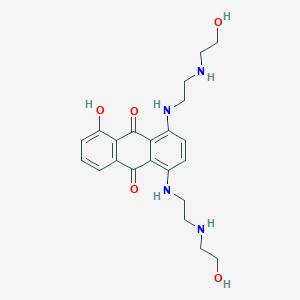

5-Bromo-2,3-dihydroxybenzoic acid: , as a derivative of hydroxybenzoic acids, may contribute to the development of functional foods with health benefits. Hydroxybenzoic acids are known for their anti-inflammatory, antioxidant, and antimicrobial properties, which can be leveraged in food preservation and enhancing nutritional value .

Medicine

In the medical field, derivatives of hydroxybenzoic acids have been explored for their potential in treating common illnesses such as inflammation, nervous system disorders, and cardiovascular diseases. The biochemical properties of 5-Bromo-2,3-dihydroxybenzoic acid could be harnessed for developing new therapeutic agents .

Agriculture

As an allelochemical, 5-Bromo-2,3-dihydroxybenzoic acid might influence plant growth and development. It could potentially be used to manage weed growth or as a natural herbicide, given its ability to affect seed germination and root growth by altering metabolic processes in plants .

Biotechnology

In biotechnological applications, 5-Bromo-2,3-dihydroxybenzoic acid could be utilized in proteomics research. Its properties may aid in the study of protein interactions and functions, contributing to our understanding of various biological processes .

Environmental Science

The compound’s role in environmental science could be significant in understanding the interaction of brominated organic compounds with natural ecosystems. It may serve as a model compound for studying the environmental fate of similar substances .

Material Science

5-Bromo-2,3-dihydroxybenzoic acid: could find applications in material science, particularly in the synthesis of new materials with specific optical or electronic properties due to the presence of the bromine atom, which can influence the behavior of organic molecules in materials .

Analytical Chemistry

This compound’s utility in analytical chemistry could be in the development of new analytical methods or reagents. Its unique structure may allow for selective interactions with other molecules, making it useful in chromatography or spectrometry .

Safety and Hazards

While specific safety and hazard information for 5-Bromo-2,3-dihydroxybenzoic acid was not found, general safety measures for similar compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

Mechanism of Action

Target of Action

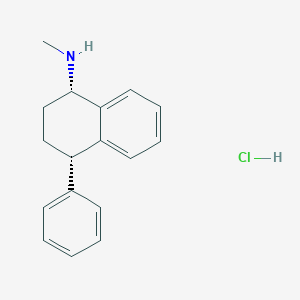

The primary targets of 5-Bromo-2,3-dihydroxybenzoic acid are the 2,3-dihydroxybenzoate-AMP ligase in Bacillus subtilis and the Neutrophil gelatinase-associated lipocalin in humans . These targets play crucial roles in bacterial metabolism and human immune response, respectively .

Mode of Action

The compound interacts with its targets by binding to the active sites of the enzymes. This interaction can lead to changes in the enzyme’s activity, potentially influencing the metabolic processes in which these enzymes are involved .

Biochemical Pathways

It is known that the compound can influence the activity of enzymes involved in bacterial metabolism and human immune response .

Result of Action

It is believed that the compound can influence bacterial metabolism and human immune response through its interaction with its targets .

properties

IUPAC Name |

5-bromo-2,3-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVLHMSXBCGHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496159 | |

| Record name | 5-Bromo-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-dihydroxybenzoic acid | |

CAS RN |

72517-15-8 | |

| Record name | 5-Bromo-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)

![2-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrochloride](/img/structure/B121395.png)

![(Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B121417.png)

![N'-(7-chloroquinolin-4-yl)-N-[2-[(7-chloroquinolin-4-yl)amino]ethyl]ethane-1,2-diamine](/img/structure/B121425.png)

![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)